molecular formula C18H32N4O8 B3274170 1,4,8,11-tetraazacyclotetradecane-N,N',N'',N'''-tetraacetic acid CAS No. 60239-22-7

1,4,8,11-tetraazacyclotetradecane-N,N',N'',N'''-tetraacetic acid

Cat. No. B3274170
CAS RN: 60239-22-7
M. Wt: 432.5 g/mol
InChI Key: JVHROZDXPAUZFK-UHFFFAOYSA-N
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Description

1,4,8,11-Tetraazacyclotetradecane-N,N’,N’‘,N’‘’-tetraacetic acid (TETA) is an azamacrocyle where four nitrogen atoms at positions 1, 4, 8, and 11 of a fourteen-membered ring are each substituted with a carboxymethyl group . It has a role as a chelator and a copper chelator . It forms more stable metal complexes compared to open chain ligands .


Molecular Structure Analysis

The molecular structure of TETA is characterized by a fourteen-membered ring with four nitrogen atoms each substituted with a carboxymethyl group . The empirical formula is C18H32N4O8 . More detailed structural analysis may be available in specific scientific literature or databases.


Physical And Chemical Properties Analysis

TETA is a solid at room temperature with a melting point of approximately 245 °C . It is soluble in water and forms a hydrate with hydrochloric acid . More specific physical and chemical properties may be available in specific scientific literature or databases.

Scientific Research Applications

Synthesis and Spectroscopic Studies

1,4,8,11-tetraazacyclotetradecane-N,N',N'',N'''-tetraacetic acid (TETA) and its derivatives have been the subject of synthesis and spectroscopic studies. For instance, N-functionalized TETA compounds have been synthesized and analyzed through various spectroscopic techniques. These studies contribute to the understanding of the properties and potential applications of these compounds in various fields, including materials science and biochemistry (Wang, Xie, & Ni, 2000).

Chelation and Radiopharmaceutical Applications

TETA and its bifunctional derivatives are known for their chelating properties, especially in radiopharmaceutical applications. For instance, certain TETA derivatives have been used as radionuclide carriers in cancer chemotherapy (Moreau et al., 1997). These compounds can form stable complexes with metal ions, making them useful in diagnostic imaging and targeted radiotherapy.

Coordination Chemistry

TETA has a significant role in the coordination chemistry of metal complexes. This includes the study of structures and stability relationships in metal–DOTA complexes. Understanding these relationships is crucial for the development of stable and efficient chelating agents in medical and industrial applications (Viola-Villegas & Doyle, 2009).

Proton-Driven Self-Assembled Systems

TETA's protonated forms can act as hosts toward cyanide metal complexes, leading to the creation of unique self-assembled systems. These systems have applications in molecular electronics and sensor technology, where they can function according to specific logic operations (Bergamini et al., 2004).

Mechanism of Action

The mechanism of action of TETA is primarily based on its role as a chelator . It can bind to metal ions, particularly copper, forming stable complexes . This property is utilized in various applications, including medical imaging and therapy .

Safety and Hazards

TETA is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye damage . Specific precautions should be taken when handling this chemical, including wearing appropriate personal protective equipment .

properties

IUPAC Name

2-[4,8,11-tris(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N4O8/c23-15(24)11-19-3-1-4-20(12-16(25)26)8-10-22(14-18(29)30)6-2-5-21(9-7-19)13-17(27)28/h1-14H2,(H,23,24)(H,25,26)(H,27,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHROZDXPAUZFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCCN(CCN(C1)CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001171101
Record name 1,4,8,11-Tetraazacyclotetradecane-N,N′,N′′,N′′′-tetraacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001171101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,8,11-tetraazacyclotetradecane-N,N',N'',N'''-tetraacetic acid

CAS RN

60239-22-7
Record name 1,4,8,11-Tetraazacyclotetradecane-N,N′,N′′,N′′′-tetraacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60239-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,8,11-Tetraazacyclotetradecane-N,N′,N′′,N′′′-tetraacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001171101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,4,8,11-tetraazacyclotetradecane-N,N',N'',N'''-tetraacetic acid

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